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molecular formula C5H8BrN3O2S B3147460 4-Bromo-n,n-dimethyl-1h-imidazole-1-sulfonamide CAS No. 623577-41-3

4-Bromo-n,n-dimethyl-1h-imidazole-1-sulfonamide

Cat. No. B3147460
M. Wt: 254.11 g/mol
InChI Key: OSQXSWIBDOLLBI-UHFFFAOYSA-N
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Patent
US07282513B2

Procedure details

Sodium hydride (55% in oil, 0.31 g) was added to a stirred solution of 4-bromo-1H imidazole (1.02 g) in dry tetrahydrofuran (20 mL) at room temperature under N2. After 10 minutes, dimethylsulfamoyl chloride (0.81 mL) was added. After stirring for 5 hours, the mixture was diluted with saturated aqueous ammonium chloride (20 mL) and extracted with ethyl acetate (20 mL). The extract was dried over Na2SO4, filtered and concentrated. The white solid was rinsed with diethyl ether and dried to give 1-(dimethylaminosulfonyl)-4-bromoimidazole (1.53 g, 87%). MS (ES+) 256, 254 ([MH]+). Step 2: 1-(Dimethylaminosulfonyl)-4-(4-fluorophenyl)imidazole
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.81 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[N:5]=[CH:6][NH:7][CH:8]=1.[CH3:9][N:10]([CH3:15])[S:11](Cl)(=[O:13])=[O:12]>O1CCCC1.[Cl-].[NH4+]>[CH3:9][N:10]([CH3:15])[S:11]([N:7]1[CH:8]=[C:4]([Br:3])[N:5]=[CH:6]1)(=[O:13])=[O:12] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
0.31 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1.02 g
Type
reactant
Smiles
BrC=1N=CNC1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.81 mL
Type
reactant
Smiles
CN(S(=O)(=O)Cl)C
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
The white solid was rinsed with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CN(S(=O)(=O)N1C=NC(=C1)Br)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.53 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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